Cas no 2089325-93-7 (2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide)

2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a brominated derivative of benzimidazole, commonly utilized as a versatile intermediate in organic synthesis. Its reactive bromomethyl group facilitates further functionalization, making it valuable for constructing heterocyclic compounds, pharmaceuticals, and agrochemicals. The hydrobromide salt form enhances stability and solubility, improving handling and reaction efficiency. This compound is particularly useful in nucleophilic substitution reactions and as a precursor for biologically active molecules. Its well-defined crystalline structure ensures consistent purity, critical for reproducible synthetic outcomes. Suitable for controlled environments, it requires proper storage to prevent degradation. Its applications span medicinal chemistry, material science, and catalysis research.
2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide structure
2089325-93-7 structure
Product name:2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
CAS No:2089325-93-7
MF:C8H8Br2N2
Molecular Weight:291.970520019531
MDL:MFCD30528886
CID:4636663

2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
    • 2-(Bromomethyl)-1H-benzimidazole hydrobromide
    • 2-(bromomethyl)-1H-benzimidazole;hydrobromide
    • 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
    • MDL: MFCD30528886
    • インチ: 1S/C8H7BrN2.BrH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11);1H
    • InChIKey: GOFXLXSUSJBDSX-UHFFFAOYSA-N
    • SMILES: BrCC1=NC2C=CC=CC=2N1.Br

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 140
  • トポロジー分子極性表面積: 28.7

2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB562113-500 mg
2-(Bromomethyl)-1H-benzimidazole hydrobromide; .
2089325-93-7
500MG
€339.20 2023-04-13
Enamine
EN300-384227-0.25g
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
2089325-93-7 95%
0.25g
$200.0 2024-06-05
Enamine
EN300-384227-2.5g
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
2089325-93-7 95%
2.5g
$978.0 2024-06-05
A2B Chem LLC
AX44668-5g
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
2089325-93-7 95%
5g
$1316.00 2024-04-20
Aaron
AR01EA08-50mg
2-(bromomethyl)-1h-1,3-benzodiazole hydrobromide
2089325-93-7 95%
50mg
$155.00 2025-02-10
Aaron
AR01EA08-250mg
2-(bromomethyl)-1h-1,3-benzodiazole hydrobromide
2089325-93-7 95%
250mg
$300.00 2025-02-10
A2B Chem LLC
AX44668-500mg
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
2089325-93-7 94%
500mg
$429.00 2024-01-01
Aaron
AR01EA08-5g
2-(bromomethyl)-1h-1,3-benzodiazole hydrobromide
2089325-93-7 95%
5g
$2016.00 2025-02-10
Enamine
EN300-384227-0.1g
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
2089325-93-7 95%
0.1g
$140.0 2024-06-05
Chemenu
CM428180-100mg
2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
2089325-93-7 95%+
100mg
$187 2023-01-10

2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide 関連文献

2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromideに関する追加情報

Introduction to 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS No. 2089325-93-7) and Its Applications in Modern Chemical Biology

2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS No. 2089325-93-7) is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromomethyl substituent on the benzo[d]imidazole core, serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzo[d]imidazole scaffold is a well-known pharmacophore, frequently employed in the development of drugs targeting a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.

The bromomethyl functional group attached to the benzo[d]imidazole ring enhances the reactivity of the molecule, making it an excellent precursor for further functionalization via nucleophilic substitution reactions. This property has been exploited in multiple synthetic pathways, enabling the construction of complex structures with tailored biological activities. The hydrobromide salt form of this compound ensures enhanced stability and solubility, facilitating its use in both laboratory-scale reactions and industrial applications.

In recent years, 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide has been extensively studied for its potential in drug discovery. One of the most promising applications lies in its role as a precursor for the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By modifying the benzo[d]imidazole core with specific substituents, researchers have been able to design molecules that selectively inhibit aberrant kinase activity. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on tyrosine kinases, which are overexpressed in many solid tumors.

Furthermore, the benzo[d]imidazole moiety has been explored for its antimicrobial properties. Research indicates that certain benzo[d]imidazole derivatives possess significant activity against Gram-positive bacteria and fungi. The bromomethyl group allows for further derivatization to introduce additional pharmacophores that enhance antimicrobial efficacy while reducing toxicity. This has opened up new avenues for developing novel antibiotics to combat multidrug-resistant pathogens.

The compound's utility extends beyond kinase inhibition and antimicrobial applications. It has also been utilized in the synthesis of small-molecule probes for imaging and diagnostic purposes. For example, radiolabeled derivatives of 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide have been employed in positron emission tomography (PET) scans to visualize metabolic pathways and track disease progression. These probes offer high sensitivity and specificity, making them valuable tools in early disease detection and therapeutic monitoring.

Recent advancements in medicinal chemistry have leveraged computational methods to optimize the structure-activity relationships (SAR) of 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide derivatives. Through molecular docking simulations and virtual screening, researchers have identified novel analogs with enhanced binding affinity and selectivity for target proteins. These computational approaches have significantly accelerated the drug discovery process, allowing for rapid identification of lead compounds that can be further refined through experimental validation.

The synthesis of 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide itself is a testament to the progress in organic chemistry methodologies. Modern synthetic routes employ efficient catalytic systems and green chemistry principles to minimize waste and improve yields. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the benzo[d]imidazole core from readily available starting materials. These methods not only enhance efficiency but also align with sustainable chemistry practices, reducing the environmental impact of pharmaceutical production.

In conclusion, 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS No. 2089325-93-7) is a multifaceted compound with broad applications in chemical biology and drug development. Its unique structural features make it an invaluable tool for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play an even greater role in advancing medical science.

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